molecular formula C23H25N5O5 B11275138 (E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B11275138
M. Wt: 451.5 g/mol
InChI Key: XCLYLJKUPKZBTM-CMDGGOBGSA-N
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Description

(2E)-N-(3-METHYL-1-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}-1H-PYRAZOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a cyclopenta[d]pyrimidine moiety, and a trimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-METHYL-1-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}-1H-PYRAZOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and cyclopenta[d]pyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-METHYL-1-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}-1H-PYRAZOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a precursor for the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(3-METHYL-1-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}-1H-PYRAZOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-(3-METHYL-1-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}-1H-PYRAZOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE is unique due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C23H25N5O5

Molecular Weight

451.5 g/mol

IUPAC Name

(E)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H25N5O5/c1-13-10-19(28(27-13)23-24-16-7-5-6-15(16)22(30)26-23)25-20(29)9-8-14-11-17(31-2)21(33-4)18(12-14)32-3/h8-12H,5-7H2,1-4H3,(H,25,29)(H,24,26,30)/b9-8+

InChI Key

XCLYLJKUPKZBTM-CMDGGOBGSA-N

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=C(CCC4)C(=O)N3

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=C(CCC4)C(=O)N3

Origin of Product

United States

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